molecular formula C7H13ClN2 B1403631 (2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride CAS No. 1374654-17-7

(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride

Cat. No.: B1403631
CAS No.: 1374654-17-7
M. Wt: 160.64 g/mol
InChI Key: CSOJWRCWBSATFZ-ZJLYAJKPSA-N
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Description

(2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride (CAS: 1374654-17-7) is a chiral piperidine derivative featuring a methyl group at the 2-position and a carbonitrile group at the 3-position, with a hydrochloride salt enhancing its solubility in polar solvents. The compound is supplied by Hepeng (Shanghai) Biotechnology Co., Ltd., for research purposes, particularly in pharmaceutical and organic chemistry applications .

Properties

IUPAC Name

(2R,3S)-2-methylpiperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-6-7(5-8)3-2-4-9-6;/h6-7,9H,2-4H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOJWRCWBSATFZ-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted piperidine.

    Chiral Resolution: The chiral centers are introduced through specific chiral resolution techniques, ensuring the desired (2R,3S) configuration.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-Scale Cyanation: Utilizing flow microreactor systems for efficient cyanation.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to maintain high enantiomeric purity.

    Purification: Advanced purification techniques such as crystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile group plays a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related piperidine derivatives:

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
(2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride 1374654-17-7 C₇H₁₃ClN₂ Methyl, carbonitrile, hydrochloride ~160.5 Research use; potential CNS targeting
(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride 1808455-06-2 C₇H₁₄ClNO₂ Carboxylic acid, methyl, hydrochloride 179.64 Acidic solubility; inert storage required
Migalastat HCl (2R,3S,4R,5S isomer) 75172-81-5 C₆H₁₄NO₄·HCl Hydroxymethyl, triol, hydrochloride ~200.5 (calculated) Therapeutic (Fabry disease); high polarity
(3S,4R)-1-BOC-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ BOC-protected amine, phenyl, carboxylic acid 305.37 Intermediate in peptide synthesis

Key Research Findings and Implications

Functional Group Impact on Reactivity and Solubility Carbonitrile vs. However, the carboxylic acid derivative exhibits higher aqueous solubility at physiological pH due to ionization . Hydroxyl-Rich Migalastat HCl: Migalastat’s multiple hydroxyl groups (triol + hydroxymethyl) enhance water solubility, making it suitable for oral administration in Fabry disease therapy.

Steric and Stereochemical Considerations

  • BOC-Protected Compound (CAS: 652971-20-5) : The bulky tert-butoxycarbonyl (BOC) group introduces steric hindrance, limiting reactivity at the amine site. This contrasts with the unprotected amine in the target compound, which may facilitate direct participation in coupling reactions .
  • Stereospecificity : The (2R,3S) configuration in the target compound and Migalastat HCl underscores the importance of enantiomeric control in drug design, as mirror-image isomers often exhibit divergent pharmacological profiles .

Stability and Storage Requirements

  • The carboxylic acid derivative (CAS: 1808455-06-2) requires storage under inert conditions (2–8°C, argon atmosphere) due to its sensitivity to moisture and oxidation, whereas the carbonitrile-containing target compound may exhibit greater stability under ambient conditions .

Biological Activity

(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring with a methyl group at the 2-position and a carbonitrile group at the 3-position, which may influence its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Recent studies have indicated that piperidine derivatives, including those similar to (2R,3S)-2-methylpiperidine-3-carbonitrile, exhibit promising anticancer properties. For instance, compounds that share structural features with this derivative have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and interference with cell proliferation pathways .
  • Cholinesterase Inhibition : Piperidine derivatives are also known for their ability to inhibit cholinesterase enzymes. This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's. The presence of nitrogen atoms in the piperidine structure enhances selectivity and inhibition potency towards cholinesterases, making these compounds potential candidates for therapeutic agents targeting cognitive decline .
  • Receptor Interaction : The compound may interact with various receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and metastasis. Activation of M3R has been linked to increased cell proliferation and resistance to apoptosis, suggesting that (2R,3S)-2-methylpiperidine-3-carbonitrile could play a role in modulating these pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its stereochemistry and substituents:

Feature Effect on Activity
Methyl Group (C2) Enhances hydrophobic interactions; potentially increases receptor binding affinity.
Carbonitrile Group (C3) May contribute to the electron-withdrawing nature, enhancing biological reactivity.
Nitrogen Atoms Essential for selective inhibition of cholinesterases; contributes to binding affinity with receptors.

Case Studies

  • Anticancer Studies : A study highlighted the use of piperidine derivatives in a three-component reaction leading to compounds with enhanced cytotoxicity against FaDu cells compared to standard treatments like bleomycin. The structural modifications were crucial for improving efficacy .
  • Cholinesterase Inhibition : Research has demonstrated that certain piperidine derivatives exhibit significant inhibition of acetylcholinesterase and butyrylcholinesterase activities, which are critical for therapeutic applications in Alzheimer's disease treatment. The structure–activity relationship studies showed that modifications at the nitrogen site can dramatically alter inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride
Reactant of Route 2
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(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride

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